molecular formula C28H30N2O2S B430408 3-(2-METHOXYPHENYL)-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE

3-(2-METHOXYPHENYL)-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE

Cat. No.: B430408
M. Wt: 458.6g/mol
InChI Key: UHHQHTICZDYMGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxyphenyl)-2-[(2-methylprop-2-enyl)thio]-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is a complex organic compound with a unique spiro structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups, including methoxy, thioether, and spirocyclic systems, makes it a versatile molecule for chemical transformations and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-2-[(2-methylprop-2-enyl)thio]-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.

    Introduction of the Spirocyclic System: The spirocyclic system can be introduced by reacting the quinazoline core with a cyclohexanone derivative under acidic or basic conditions.

    Functional Group Modifications: The methoxy and thioether groups can be introduced through nucleophilic substitution reactions. For example, the methoxy group can be added via methylation of a phenolic hydroxyl group, and the thioether group can be introduced by reacting with an appropriate thiol or thioether reagent.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline core or the spirocyclic system, potentially leading to ring-opening or hydrogenation products.

    Substitution: The methoxy and thioether groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Alkoxides, thiolates, amines.

Major Products

    Sulfoxides and Sulfones: From oxidation of the thioether group.

    Hydrogenated Derivatives: From reduction of the quinazoline core or spirocyclic system.

    Functionalized Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.

Biology

    Pharmacology: Investigation of its potential as a drug candidate due to its structural similarity to bioactive molecules.

    Biochemical Probes: Use in studying biological pathways and interactions.

Medicine

    Anticancer Agents: Potential use in the development of anticancer drugs.

    Antimicrobial Agents: Exploration of its antimicrobial properties.

Industry

    Material Science: Use in the development of new materials with unique properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-2-[(2-methylprop-2-enyl)thio]-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methoxyphenyl)-2-[(2-methylprop-2-enyl)thio]-3H-quinazoline-4(6H)-one: Lacks the spirocyclic system.

    3-(2-methoxyphenyl)-2-[(2-methylprop-2-enyl)thio]-3H-spiro[benzo[h]quinazoline-4(6H)-one: Lacks the cyclohexanone moiety.

Uniqueness

The unique spirocyclic system in 3-(2-methoxyphenyl)-2-[(2-methylprop-2-enyl)thio]-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one distinguishes it from similar compounds. This structural feature may confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H30N2O2S

Molecular Weight

458.6g/mol

IUPAC Name

3-(2-methoxyphenyl)-2-(2-methylprop-2-enylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C28H30N2O2S/c1-19(2)18-33-27-29-25-21-12-6-5-11-20(21)17-28(15-9-4-10-16-28)24(25)26(31)30(27)22-13-7-8-14-23(22)32-3/h5-8,11-14H,1,4,9-10,15-18H2,2-3H3

InChI Key

UHHQHTICZDYMGY-UHFFFAOYSA-N

SMILES

CC(=C)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3OC)C4(CCCCC4)CC5=CC=CC=C52

Canonical SMILES

CC(=C)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3OC)C4(CCCCC4)CC5=CC=CC=C52

Origin of Product

United States

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